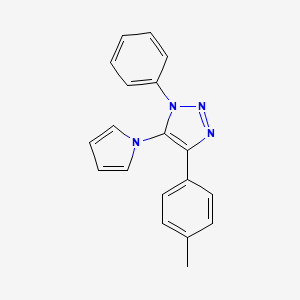
7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine, also known as 7-CMTB, is an important organic compound with a wide range of applications in the medical and scientific fields. It is a benzothiazepine derivative which is synthesized from a variety of starting materials. 7-CMTB is known to possess a wide range of biological activities, including anticonvulsant, anxiolytic, anti-inflammatory, and antinociceptive effects. Its mechanism of action is still not fully understood, however, it is known to interact with various receptors and enzymes in the body.
Mechanism of Action
Target of Action
The primary target of 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is currently unknown. This compound is a specialty product for proteomics research
Mode of Action
As a specialty product for proteomics research , it may interact with various proteins or enzymes, leading to changes in their function or activity.
Biochemical Pathways
Given its use in proteomics research , it may influence a variety of pathways depending on the proteins it interacts with
Result of Action
As a specialty product for proteomics research , it may have diverse effects depending on the proteins it interacts with
Advantages and Limitations for Lab Experiments
The use of 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a relatively safe compound, with few reported side effects. However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound, and it is known to degrade over time. It is also known to interact with other compounds, which can affect the results of an experiment.
Future Directions
There are a number of potential future directions for the study of 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed into the synthesis of this compound, as well as into the development of new methods for its synthesis. Finally, further research is needed into the potential side effects of this compound and into the development of safer, more effective methods for its use in laboratory experiments.
Synthesis Methods
7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine can be synthesized from a variety of starting materials. The most common synthesis method is the reaction of 2-methyl-1,5-benzothiazepine with this compound. This reaction can be achieved using a variety of reagents, such as anhydrous aluminum chloride, ethyl bromide, and potassium cyanide. Other methods of synthesis include the reaction of 2-methyl-1,5-benzothiazepine with this compound in the presence of a catalyst, such as palladium on charcoal, and the reaction of 2-methyl-1,5-benzothiazepine with this compound in the presence of a base, such as sodium hydroxide.
Scientific Research Applications
7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine has a wide range of applications in the medical and scientific fields. It is used in the study of the physiological effects of drugs on the central nervous system, as well as in the study of the pharmacological effects of drugs on the cardiovascular system. It is also used in the study of the biochemical effects of drugs on the liver, as well as in the study of the effects of drugs on the metabolism. This compound is also used in the study of the effects of drugs on the immune system, as well as in the study of the effects of drugs on the reproductive system.
properties
IUPAC Name |
7-chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS/c1-7-4-5-12-9-6-8(11)2-3-10(9)13-7/h2-3,6-7,12H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBYTSPCCHOVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=C(S1)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

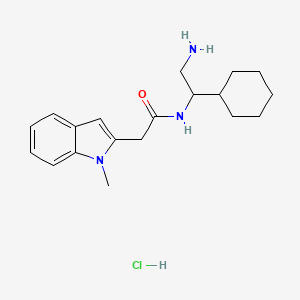


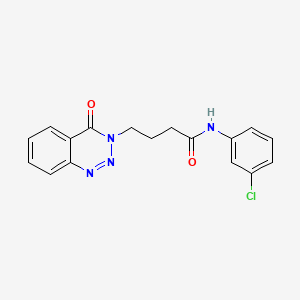
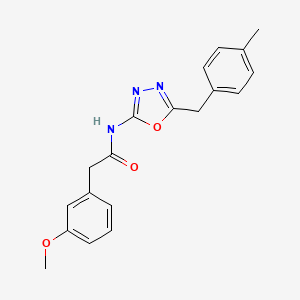
![N-(2-(dimethylamino)ethyl)-2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2782025.png)

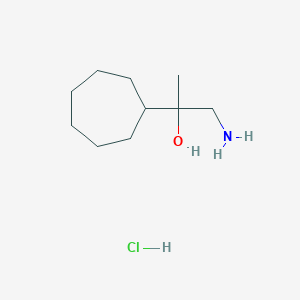


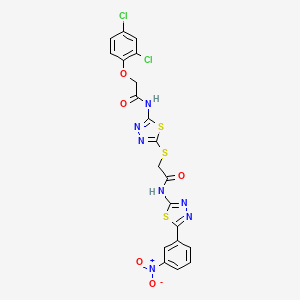

![2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2782037.png)
